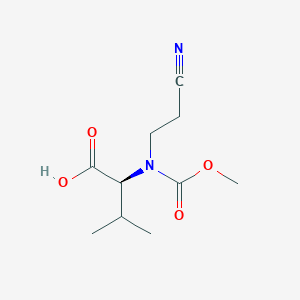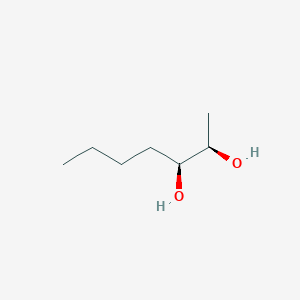
(2R,3S)-Heptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-Heptane-2,3-diol is a chiral diol with two hydroxyl groups attached to the second and third carbon atoms of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Heptane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of heptane-2,3-dione using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired diol with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods leverage the stereoselectivity of enzymes to produce the diol in large quantities with high enantiomeric excess. The fermentation process often employs genetically engineered microorganisms that can efficiently convert substrates into the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form heptane-2,3-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction of the diol can yield heptane, especially under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: TsCl, SOCl2, or other halogenating agents.
Major Products
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Various substituted heptane derivatives depending on the reagent used.
Scientific Research Applications
(2R,3S)-Heptane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (2R,3S)-Heptane-2,3-diol exerts its effects depends on the specific application. In enzymatic reactions, the diol interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The stereochemistry of the diol plays a crucial role in determining the specificity and efficiency of these interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Heptane-2,3-diol: The enantiomer of (2R,3S)-Heptane-2,3-diol with opposite stereochemistry.
(2R,3R)-Heptane-2,3-diol: A diastereomer with different stereochemistry at the third carbon.
(2S,3S)-Heptane-2,3-diol: Another diastereomer with different stereochemistry at both the second and third carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for studying stereochemical effects and for use in the synthesis of enantiomerically pure products.
Properties
CAS No. |
202831-28-5 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R,3S)-heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
VUVZASHBYYMLRC-RQJHMYQMSA-N |
Isomeric SMILES |
CCCC[C@@H]([C@@H](C)O)O |
Canonical SMILES |
CCCCC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


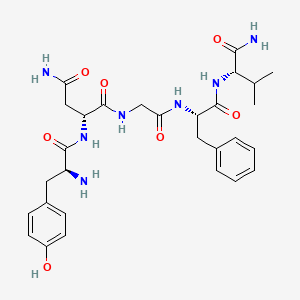
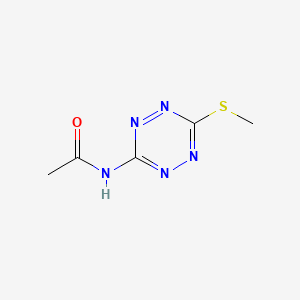
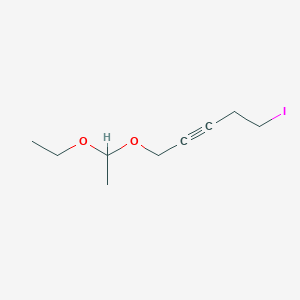
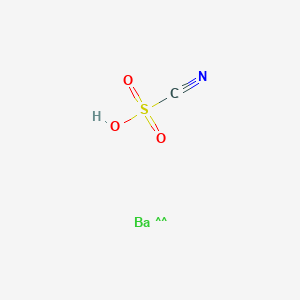
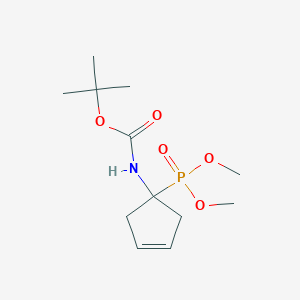
![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
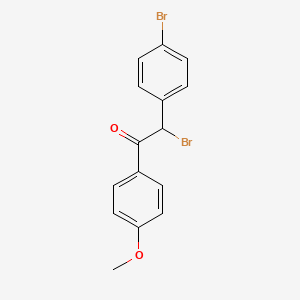
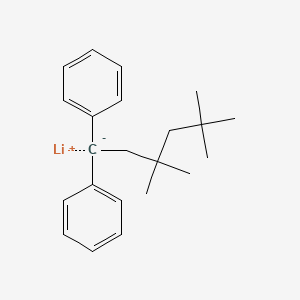
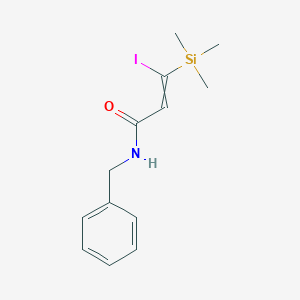
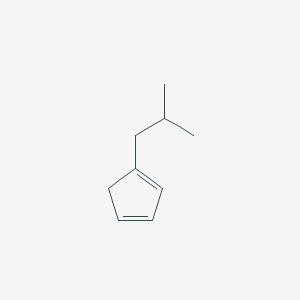
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

